molecular formula C12H5Br5O B1425443 2,3',4,4',5-Pentabromodiphenyl ether CAS No. 446254-80-4

2,3',4,4',5-Pentabromodiphenyl ether

Cat. No.: B1425443
CAS No.: 446254-80-4
M. Wt: 564.7 g/mol
InChI Key: VTMFEPLDDHZBGI-UHFFFAOYSA-N
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Description

2,3’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them widely used in various industrial applications. due to their persistence and potential toxicity, their production and use have been subject to regulatory scrutiny .

Scientific Research Applications

2,3’,4,4’,5-Pentabromodiphenyl ether has been extensively studied for its environmental and health impacts. It is used in research to understand the bioaccumulation and biomagnification of PBDEs in the food web. Additionally, it serves as a model compound in studies investigating the degradation and transformation of brominated flame retardants in the environment .

Mechanism of Action

Target of Action

2,3’,4,4’,5-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body . The primary targets of this compound are endocrine receptors, particularly those involved in lipid metabolism .

Mode of Action

The compound interacts with its targets by binding to the endocrine receptors, disrupting their normal function . This disruption can lead to changes in the body’s hormonal balance, potentially causing a variety of health effects .

Biochemical Pathways

The affected pathways primarily involve lipid metabolism . The compound’s interaction with endocrine receptors can lead to an increase in lipid accumulation, which can have downstream effects on various metabolic processes .

Pharmacokinetics

Due to its lipophilic nature, it is known to bioaccumulate in the environment and in human adipose tissue . This bioaccumulation can impact the compound’s bioavailability, potentially increasing its toxicity .

Result of Action

The molecular and cellular effects of 2,3’,4,4’,5-Pentabromodiphenyl ether’s action primarily involve disruptions in endocrine function and lipid metabolism . These disruptions can lead to a variety of health effects, including potential developmental effects in nursed babies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,4,4’,5-Pentabromodiphenyl ether. For example, its persistence and potential for bioaccumulation can be influenced by factors such as temperature and the presence of other chemicals . Furthermore, its use as a flame retardant means it is often found in a variety of products and environments, which can impact its distribution and effects .

Safety and Hazards

2,2’,4,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant .

Future Directions

Due to its toxicity and persistence, the industrial production of 2,3’,4,4’,5-Pentabromodiphenyl ether is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

Biochemical Analysis

Biochemical Properties

It is known to disrupt endogenous hormonal activities

Cellular Effects

It has been observed to affect neurite outgrowth in human induced pluripotent stem cell-derived neurons , indicating potential neurotoxic effects.

Molecular Mechanism

It is known to disrupt endogenous hormonal activities

Temporal Effects in Laboratory Settings

It has been observed to affect neurite outgrowth in human induced pluripotent stem cell-derived neurons , indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

It has been observed to have a median lethal dose (LD50) of 5000 mg/kg in rats , indicating potential toxic or adverse effects at high doses.

Metabolic Pathways

It has been observed to be excreted mainly via feces in rats , indicating potential involvement in digestive metabolic pathways.

Transport and Distribution

It has been observed to be excreted mainly via feces in rats , indicating potential distribution within the digestive system.

Chemical Reactions Analysis

2,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,3’,4,4’,5-Pentabromodiphenyl ether is part of a larger group of PBDEs, which include compounds like tetrabromodiphenyl ether, hexabromodiphenyl ether, and heptabromodiphenyl ether. Compared to these similar compounds, 2,3’,4,4’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior .

Properties

IUPAC Name

1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMFEPLDDHZBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724016
Record name 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-80-4
Record name 2,3',4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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